molecular formula C21H26N2O3 B14064540 Benzyl [(1R,2R)-1-Hydroxy-1-phenyl-3-(1-pyrrolidinyl)-2-propanyl]carbamate

Benzyl [(1R,2R)-1-Hydroxy-1-phenyl-3-(1-pyrrolidinyl)-2-propanyl]carbamate

Cat. No.: B14064540
M. Wt: 354.4 g/mol
InChI Key: XXEDULMPNMTUGC-UHFFFAOYSA-N
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Description

Benzyl [(1R,2R)-1-Hydroxy-1-phenyl-3-(1-pyrrolidinyl)-2-propanyl]carbamate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzyl group, a hydroxyl group, a phenyl group, and a pyrrolidinyl group, all attached to a propanyl backbone. It is used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl [(1R,2R)-1-Hydroxy-1-phenyl-3-(1-pyrrolidinyl)-2-propanyl]carbamate is typically synthesized through organic synthesis methods. The specific synthetic route can vary, but it generally involves the following steps:

    Formation of the Propanyl Backbone: This step involves the preparation of the propanyl backbone, which serves as the core structure of the compound.

    Introduction of Functional Groups: The hydroxyl, phenyl, and pyrrolidinyl groups are introduced to the propanyl backbone through various chemical reactions.

    Benzylation: The final step involves the addition of the benzyl group to the compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale organic synthesis techniques. These methods often involve the use of specialized equipment and reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl [(1R,2R)-1-Hydroxy-1-phenyl-3-(1-pyrrolidinyl)-2-propanyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Benzyl [(1R,2R)-1-Hydroxy-1-phenyl-3-(1-pyrrolidinyl)-2-propanyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Benzyl [(1R,2R)-1-Hydroxy-1-phenyl-3-(1-pyrrolidinyl)-2-propanyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl [(1R,2R)-1-Hydroxy-1-phenyl-3-(1-pyrrolidinyl)-2-propanyl]carbamate
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups and its distinctive chemical behavior. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

benzyl N-(1-hydroxy-1-phenyl-3-pyrrolidin-1-ylpropan-2-yl)carbamate

InChI

InChI=1S/C21H26N2O3/c24-20(18-11-5-2-6-12-18)19(15-23-13-7-8-14-23)22-21(25)26-16-17-9-3-1-4-10-17/h1-6,9-12,19-20,24H,7-8,13-16H2,(H,22,25)

InChI Key

XXEDULMPNMTUGC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(C(C2=CC=CC=C2)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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